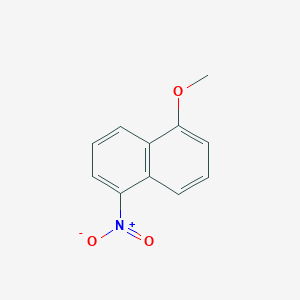

1-Methoxy-5-nitronaphthalene

Description

Properties

CAS No. |

4900-64-5 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-methoxy-5-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3 |

InChI Key |

YRTHRGMKQNPGCN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- CAS Number : 4900-64-5

- Key Features : The compound consists of a naphthalene core substituted with a methoxy group at the 1-position and a nitro group at the 5-position. This unique arrangement influences its electronic properties and reactivity.

Applications in Organic Synthesis

1-Methoxy-5-nitronaphthalene serves as an important intermediate in several synthetic pathways:

- Electrophilic Aromatic Substitution : The compound can undergo further reactions to introduce additional functional groups, making it a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic compounds, including pharmaceuticals and agrochemicals. For instance, it can be transformed into derivatives that exhibit biological activity.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

- Anticancer Activity : Studies have shown that nitroaromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanism often involves the generation of reactive oxygen species or interference with cellular signaling pathways.

- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses, suggesting that this compound may also possess such properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of various nitro-substituted naphthalenes, including this compound. The results indicated significant inhibition of cell proliferation in human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Inflammatory Response Modulation

Research conducted on nitroaromatic compounds revealed that they could modulate inflammatory cytokine production in macrophages. This study highlighted the potential for this compound to influence inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

| Reaction Type | Substituent Effect | Preferred Positions |

|---|---|---|

| Electrophilic substitution | Nitro group (meta-directing) | Positions adjacent to nitro group |

| Methoxy group (ortho/para-directing) | Positions adjacent to methoxy group |

Single-Electron Transfer (SET) Reactions

Grignard reagents (e.g., RMgX) can react with nitroarenes via a SET mechanism, forming radical intermediates. For 1-Methoxy-5-nitronaphthalene, this may lead to alkylation at positions influenced by both substituents .

Mechanism :

-

Electron transfer from Grignard reagent to nitroarene forms a nitroarene radical anion and alkyl radical.

-

Geminate or non-geminate combination of radicals produces alkylated products.

Hydrogenation of the Nitro Group

The nitro group undergoes catalytic hydrogenation to form an amine. Common catalysts include Raney nickel or palladium-based catalysts (e.g., Pd/C) .

| Reaction | Conditions | Product |

|---|---|---|

| Nitro → Amine | H₂, Raney Ni or Pd/C, high pressure | 5-Amino-1-methoxynaphthalene |

Reactivity and Electron Effects

-

Methoxy Group : Activates the ring for electrophilic substitution at ortho and para positions relative to itself.

-

Nitro Group : Deactivates the ring and directs electrophiles to meta positions relative to itself.

Analytical Techniques

-

NMR Spectroscopy : Used to track intermediates and confirm substitution patterns.

-

Mass Spectrometry : Identifies reaction products and intermediates.

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methoxy-5-nitronaphthalene and Analogs

Reactivity and Photochemical Behavior

Photohydrolysis

- This inertness is attributed to steric or electronic effects that hinder hydroxide ion attack on the photoexcited state .

- 1-Methoxy-4-nitronaphthalene : Exhibits measurable photohydrolysis with a bimolecular rate-determining step involving hydroxide ions. The reaction produces nitronaphtholate ions, detectable via spectrophotometry (absorption in visible range) .

Phosphorescence

All methoxynitronaphthalenes exhibit phosphorescence due to their lowest-lying triplet state (³ππ*). Key observations include:

- Emission Spectra : 0–0 bands between 495–545 nm, with lifetimes ranging from 15–277 ms .

- Splitting in Spectra : ~1400–1430 cm⁻¹, attributed to nitro group vibrations .

Research Implications

The unique photostability of this compound makes it a candidate for applications requiring UV-resistant aromatic systems, such as organic electronics or stable dyes. In contrast, the photoreactivity of its 4-nitro and 2-nitro analogs is exploitable in photo-responsive materials or degradation studies . Further research is needed to elucidate the exact electronic and steric factors governing its inertness compared to other isomers.

Preparation Methods

Continuous Flow Nitration of Naphthalene

A 2023 study demonstrated the continuous flow nitration of naphthalene to produce 1-nitronaphthalene with a yield of 94.96% under optimized conditions. Key parameters included:

-

Molar ratio of nitric acid to naphthalene : 1.5:1

-

Residence time : 120 seconds

-

Reaction temperature : 40°C

-

Sulfuric acid concentration : 90% (w/w)

The continuous flow system minimized thermal runaway risks, with a maximum overtemperature of only 3.78°C during the reaction. This method is scalable, achieving an annual output of 2,643 kg in mesoscale reactors while maintaining safety profiles superior to batch processes.

Regioselectivity in Nitration

The position of nitration is critical for subsequent methoxylation. Nitration of 1-methoxynaphthalene preferentially occurs at the 5-position due to:

-

Electron-donating effects of the methoxy group, which activate the para position.

-

Steric hindrance at the ortho position from the methoxy substituent.

Methoxylation via Nucleophilic Substitution

Methoxylation is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The choice of method depends on the precursor’s substitution pattern.

SNAr with Nitronaphthol Intermediates

A seminal approach involves the reaction of 5-nitronaphthol with methylating agents:

Conditions :

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : Dimethylformamide (DMF) at 80°C

This method avoids harsh conditions but requires purification to remove residual dimethylamine byproducts.

Copper-Catalyzed Methoxylation

For halogenated precursors, Ullmann coupling offers improved regiocontrol:

Optimized parameters :

-

Catalyst : Copper(I) iodide (10 mol%)

-

Ligand : L-proline (20 mol%)

-

Temperature : 110°C

-

Yield : 78–82%.

Improved Synthesis via Nitronaphthylamine Intermediates

A 1992 protocol introduced nitronaphthylamines as key intermediates for methoxynitronaphthalenes. The steps include:

Amination and Diazotization

-

Amination :

-

Diazotization :

-

Methanolysis :

Advantages :

-

Avoids direct nitration of methoxynaphthalene, which can yield regioisomers.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Nitration Mechanism

The nitronium ion (NO₂⁺) attacks the electron-rich 5-position of 1-methoxynaphthalene, forming a sigma complex that rearomatizes upon deprotonation. Competing pathways include:

Q & A

Q. What are the priority research gaps for this compound’s mechanism of action in pulmonary toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.